molecular formula C5H10N2O B1279208 (Cyclopropylmethyl)urea CAS No. 61600-98-4

(Cyclopropylmethyl)urea

Cat. No.: B1279208
CAS No.: 61600-98-4
M. Wt: 114.15 g/mol
InChI Key: IRQWLEOSDCDEHQ-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)urea, also referred to as CPMU, is a widely used organic compound in the fields of pharmaceuticals, chemistry, and biochemistry. It is a member of the urea family which is composed of two nitrogen atoms and one oxygen atom bonded together. CPMU is a commonly used reagent in the synthesis of various compounds, and it has been studied for its potential applications in drug discovery and development.

Scientific Research Applications

Cyclopropylmethyl Protection in Synthesis

  • Application : The cyclopropylmethyl group is used to protect phenols in the synthesis of natural products like anigopreissin A and resveratrol-piceatannol hybrid. It offers advantages over traditional methyl groups, such as ease of introduction and removal, and stability under various conditions (Kumar et al., 2018).

Use in Selective Herbicides

  • Application : N-cyclopropyl-N′-(2-fluorophenyl) urea shows promising activity as a selective herbicide in grain sorghum. Its effectiveness has been evaluated through assays on isolated pea chloroplasts, demonstrating strong correlation with whole-plant phytotoxicity (Gardner et al., 1985).

MRI Contrast Agents

  • Application : Cyclopropylmethyl-urea derivatives, like [13C]hydroxymethyl cyclopropane, have been used as hyperpolarized 13C-labeled MRI contrast agents. Their varying diffusibility allows for simultaneous measurement of vascular permeability and perfusion in preclinical studies (Morze et al., 2014).

Catalysis in Organic Reactions

  • Application : Ureas, including cyclopropylmethyl-urea derivatives, are used as catalysts in organic reactions. For instance, they facilitate asymmetric cyclopropanation of β,γ-unsaturated α-ketoesters with stabilized sulfur ylides (Cheng et al., 2011).

Asymmetric Photocatalysis

  • Application : Cyclopropylmethyl-urea functions as a redox-active directing group in asymmetric photocatalysis. This has been employed in the highly diastereo- and enantioselective [3 + 2]-cycloaddition of N-cyclopropylurea with α-alkylstyrenes (Uraguchi et al., 2020).

Future Directions

While specific future directions for (Cyclopropylmethyl)urea were not found, the field of industrial biocatalysis, which includes the study of urea compounds, is gaining popularity each day for its eco-friendliness, cost-effectiveness, and long-term sustainability . Emerging technologies are being adopted for the betterment of processes involving biocatalysis .

Properties

IUPAC Name

cyclopropylmethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-5(8)7-3-4-1-2-4/h4H,1-3H2,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQWLEOSDCDEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429512
Record name (cyclopropylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61600-98-4
Record name (cyclopropylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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